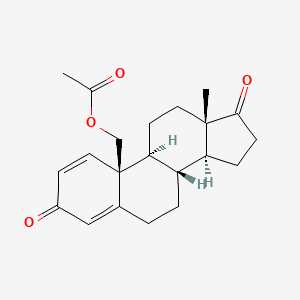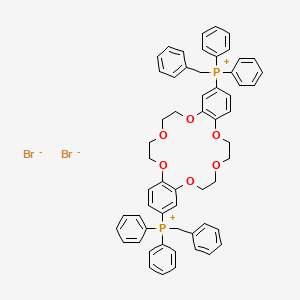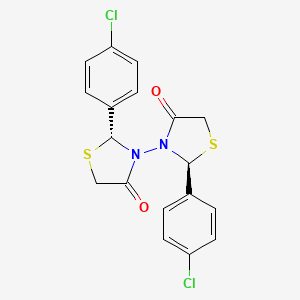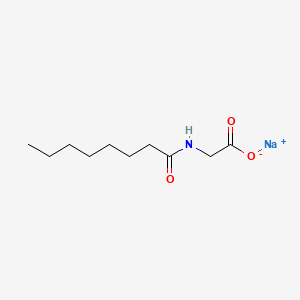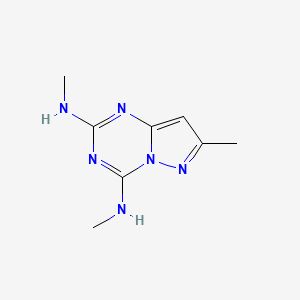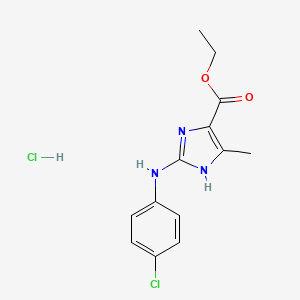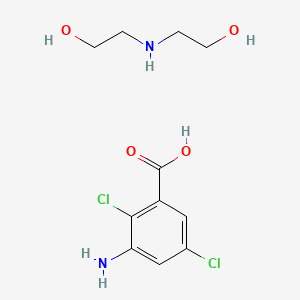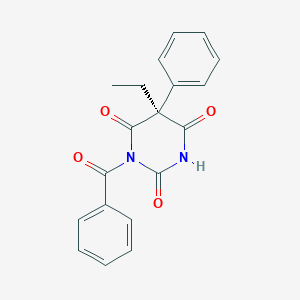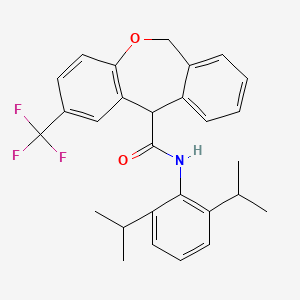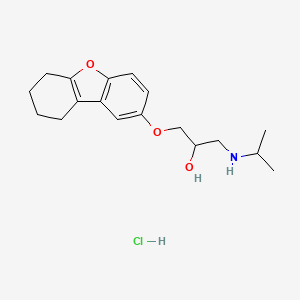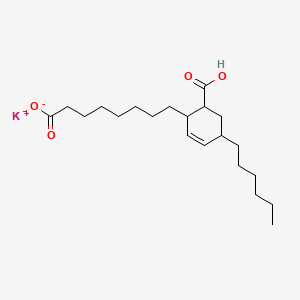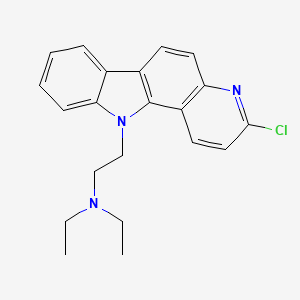
11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- is a chemical compound belonging to the class of pyridocarbazoles This compound is characterized by a fused ring structure that includes both pyridine and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable carbazole derivative, the introduction of a chloro group can be achieved through chlorination reactions. Subsequent steps involve the formation of the pyridine ring and the attachment of the ethanamine and diethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency. Solvent-free conditions and the use of catalysts may also be explored to enhance the overall process.
Chemical Reactions Analysis
Types of Reactions
11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-11H-pyrido(3,2-a)carbazole
- 11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-dimethyl-
- 10-((5,11-dimethyl-6H-pyrido(4,3-b)carbazol-9-yl)oxy)-5,11-dimethyl-6H-pyrido(4,3-b)carbazol-9-ol
Uniqueness
11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamine group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
127040-50-0 |
|---|---|
Molecular Formula |
C21H22ClN3 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-(3-chloropyrido[3,2-a]carbazol-11-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C21H22ClN3/c1-3-24(4-2)13-14-25-19-8-6-5-7-15(19)16-9-11-18-17(21(16)25)10-12-20(22)23-18/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
SPGOLUABNIFZRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


